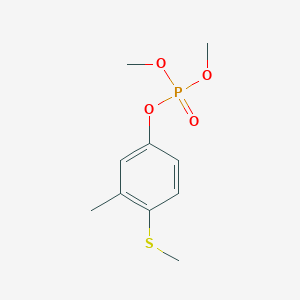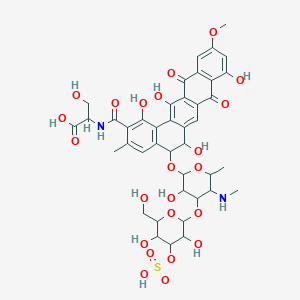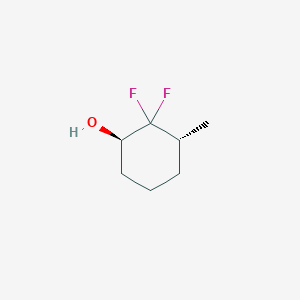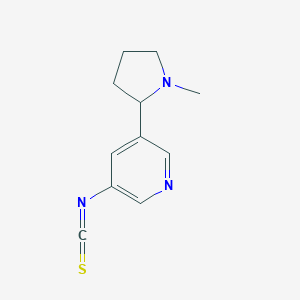
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is also readily available and relatively inexpensive. However, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine and its potential use in the prevention and treatment of cancer and other diseases.
Synthesemethoden
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine as a yellow solid with a melting point of 117-119°C.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Eigenschaften
CAS-Nummer |
156577-11-6 |
|---|---|
Produktname |
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
Molekularformel |
C11H13N3S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3 |
InChI-Schlüssel |
PCFYBKBQWQQVTD-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
Kanonische SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
Synonyme |
(R,S)-5-isothiocyanonicotine 5-isothiocyanonicotine ISCN-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



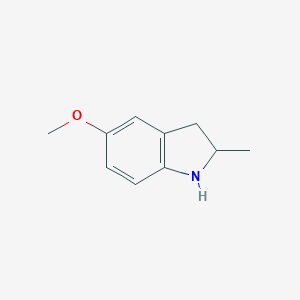
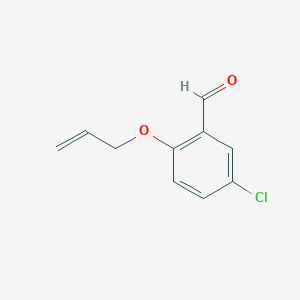
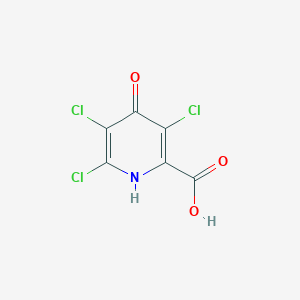
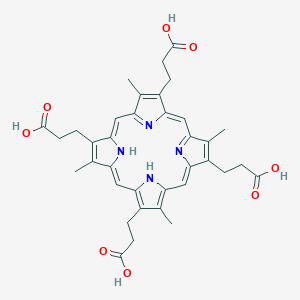
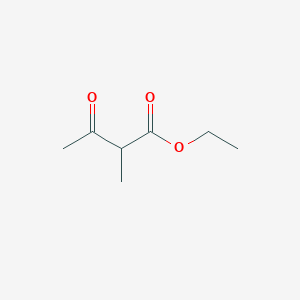
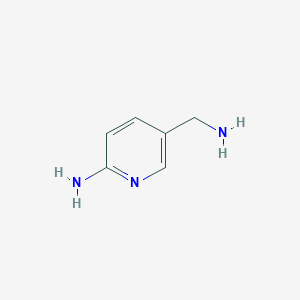
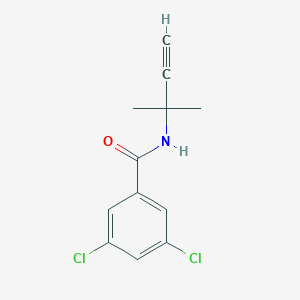
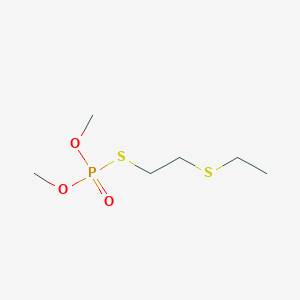
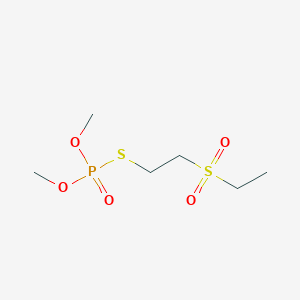
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
